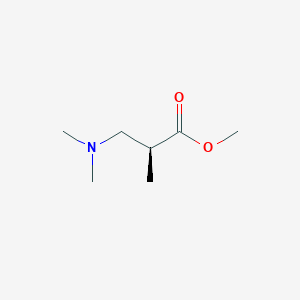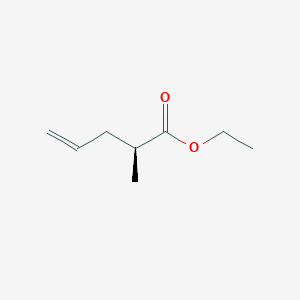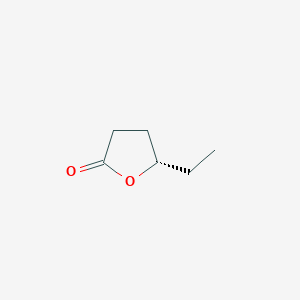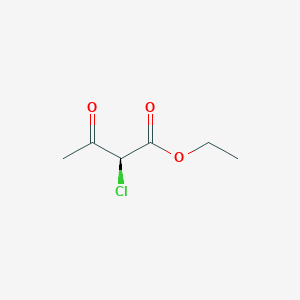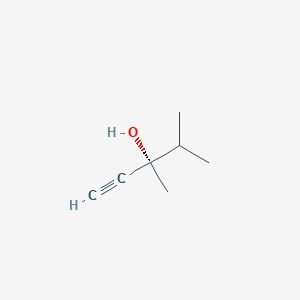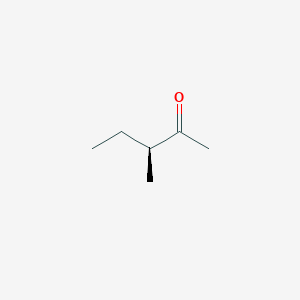![molecular formula C11H16 B8253681 [(2S)-pentan-2-yl]benzene](/img/structure/B8253681.png)
[(2S)-pentan-2-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-pentan-2-yl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a chiral (S)-1-methylbutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-pentan-2-yl]benzene typically involves the Friedel-Crafts alkylation of benzene with (S)-1-chloromethylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Benzene+(S)-1-ChloromethylbutaneAlCl3this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and selectivity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-pentan-2-yl]benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts acylation.
Oxidation: The alkyl side chain can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The aromatic ring can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce a nitro group.
Sulfonation: Fuming sulfuric acid (H2SO4) or oleum is used to introduce a sulfonic acid group.
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3, AlCl3) are used for halogenation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation of the side chain.
Major Products Formed
Nitration: Nitro-[(2S)-pentan-2-yl]benzene
Sulfonation: Sulfo-[(2S)-pentan-2-yl]benzene
Halogenation: Halo-[(2S)-pentan-2-yl]benzene
Oxidation: Corresponding carboxylic acids or ketones
Applications De Recherche Scientifique
[(2S)-pentan-2-yl]benzene has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2S)-pentan-2-yl]benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The chiral side chain can influence the stereochemistry of the reactions and the properties of the resulting compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene: Benzene ring with a methyl group.
Ethylbenzene: Benzene ring with an ethyl group.
Propylbenzene: Benzene ring with a propyl group.
Uniqueness
[(2S)-pentan-2-yl]benzene is unique due to its chiral side chain, which imparts specific stereochemical properties and potential applications in asymmetric synthesis. The presence of the (S)-1-methylbutyl group distinguishes it from other simple alkylbenzenes and can lead to different reactivity and selectivity in chemical reactions.
Propriétés
IUPAC Name |
[(2S)-pentan-2-yl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-3-7-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHAIAJHDPJXLG-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
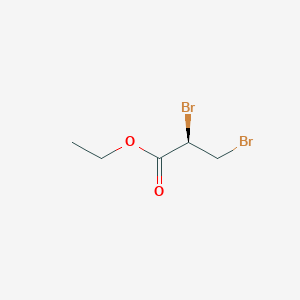

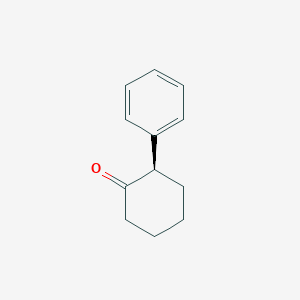
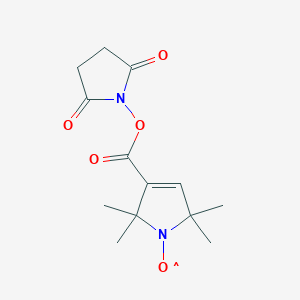
![(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane](/img/structure/B8253628.png)


